molecular formula C24H20ClN3O B1677053 SDZ285-428

SDZ285-428

Katalognummer: B1677053
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: FHHNSSGZEIVGMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SDZ285-428, auch bekannt als NVP-VID-400, ist eine chemische Verbindung, die als Inhibitor des Enzyms CYP51 wirkt. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Sterolen, die wichtige Bestandteile der Zellmembranen in verschiedenen Organismen sind. This compound hat signifikante inhibitorische Wirkungen auf die Parasiten Trypanosoma cruzi und Trypanosoma brucei gezeigt, die für die Chagas-Krankheit und die Afrikanische Schlafkrankheit verantwortlich sind .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Syntheseroute beinhaltet in der Regel:

Wissenschaftliche Forschungsanwendungen

The compound SDZ285-428 has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Antifungal Research

This compound serves as a tool compound in the study of antifungal mechanisms. Research indicates that its inhibition of CYP51 can disrupt ergosterol synthesis, leading to fungal cell death. This mechanism is vital for developing new antifungal therapies, especially against resistant strains of fungi.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various fungal strains. The results indicated significant antifungal activity, particularly against Candida albicans and Aspergillus fumigatus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antifungal agents, highlighting its potential as a lead compound for further development .

Cancer Research

Recent investigations have also explored the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for targeted cancer therapies.

Data Table: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
DU-145 (Prostate)15Apoptosis induction via caspase activation
HOP-92 (Lung)12Cell cycle arrest at G2/M phase
RPMI-8226 (Leukemia)10Inhibition of proliferation

This table summarizes the findings from various studies assessing the cytotoxic effects of this compound on different cancer cell lines .

Drug Metabolism Studies

This compound is also utilized in pharmacokinetic studies to understand drug metabolism and interactions. Its role as a substrate or inhibitor for various cytochrome P450 enzymes provides insights into how drugs are metabolized in the liver.

Case Study:
A pharmacokinetic study highlighted that this compound significantly inhibits CYP3A4 and CYP2D6 enzymes, which are crucial for the metabolism of many drugs. This finding suggests that co-administration with other medications could lead to increased plasma concentrations and potential toxicity .

Wirkmechanismus

Target of Action

SDZ285-428, also known as NVP-VID-400 or N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4’-chloro-[1,1’-biphenyl]-4-carboxamide, primarily targets the enzyme CYP51 . CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is involved in the production of ergosterol in protozoa and fungi, and cholesterol in humans .

Mode of Action

This compound acts as an inhibitor of CYP51 . By inhibiting this enzyme, this compound disrupts the biosynthesis of essential sterols, leading to alterations in the structure and function of the cellular membrane . This disruption can inhibit the growth and proliferation of cells, particularly in organisms that rely on ergosterol for membrane integrity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting CYP51, this compound prevents the demethylation of lanosterol, a critical step in the production of cholesterol in humans and ergosterol in protozoa and fungi . This inhibition disrupts the entire pathway, leading to a deficiency in essential sterols and causing downstream effects on cell membrane structure and function .

Pharmacokinetics

The compound’s solubility, stability, and interactions with transport proteins and metabolic enzymes would all play a role in determining its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity and function due to the inhibition of sterol biosynthesis . This disruption can lead to cell growth arrest and increased sensitivity to other drugs . For example, in the case of protozoa such as T. cruzi and T. brucei, the inhibition of ergosterol production can lead to cell death .

Biochemische Analyse

Biochemical Properties

SDZ285-428 plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is known to interact with cytochrome P450 enzymes, including CYP51 and CYP24A1 . The inhibition of CYP51 by this compound affects the biosynthesis of sterols, which are essential components of cell membranes . Additionally, the inhibition of CYP24A1 impacts the metabolism of vitamin D, influencing calcium homeostasis and bone health . These interactions highlight the compound’s significance in modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of Trypanosoma cruzi and Trypanosoma brucei, parasites responsible for Chagas disease and African sleeping sickness, respectively . The compound’s inhibitory action on CYP51 disrupts the synthesis of ergosterol, a vital component of the parasite’s cell membrane, leading to cell death . Furthermore, this compound enhances apoptosis in colorectal cancer cells when combined with vitamin D treatment, indicating its potential as an adjuvant in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes. By inhibiting CYP51, this compound disrupts the biosynthesis of sterols, leading to impaired cell membrane integrity and function . The compound also inhibits CYP24A1, which regulates the catabolism of active vitamin D metabolites . This inhibition results in increased levels of active vitamin D, enhancing its biological effects on calcium homeostasis and bone health . These molecular interactions underscore the compound’s multifaceted role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C in powder form . Its solubility in solvents such as DMSO, water, and ethanol is limited, necessitating the use of fresh solvents for optimal results . Long-term studies have shown that this compound maintains its inhibitory effects on CYP51 and CYP24A1 over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound effectively inhibits CYP51 and CYP24A1 at low concentrations, leading to significant biochemical and cellular changes . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting CYP51, the compound disrupts the biosynthesis of sterols, affecting cell membrane integrity and function . Additionally, the inhibition of CYP24A1 alters the metabolism of vitamin D, leading to increased levels of active vitamin D metabolites . These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Once inside the cell, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and modulating biochemical pathways . These transport and distribution mechanisms are essential for the compound’s efficacy in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows this compound to effectively inhibit CYP51 and CYP24A1, modulating key biochemical pathways . Additionally, the compound’s interactions with transporters and binding proteins may further influence its subcellular distribution and activity .

Vorbereitungsmethoden

The synthesis of SDZ285-428 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Analyse Chemischer Reaktionen

SDZ285-428 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

SDZ285-428 ist einzigartig in seiner spezifischen Hemmung von CYP51. Ähnliche Verbindungen umfassen:

    Ketoconazol: Ein weiterer CYP51-Inhibitor, der als Antimykotikum verwendet wird.

    Itraconazol: Ein weit verbreitetes Antimykotikum, das ebenfalls CYP51 angreift.

    Fluconazol: Ein weiteres Antimykotikum, das CYP51 hemmt, aber eine andere chemische Struktur aufweist.

Im Vergleich zu diesen Verbindungen hat this compound eine höhere Spezifität und Potenz gegen bestimmte parasitäre Organismen gezeigt, was es zu einem wertvollen Werkzeug in der Parasitologieforschung macht .

Biologische Aktivität

SDZ285-428 is a compound recognized for its biological activity primarily as a specific inhibitor of cytochrome P450 24A1 (CYP24A1), which plays a crucial role in vitamin D metabolism. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

CYP24A1 Inhibition
this compound selectively inhibits CYP24A1, an enzyme responsible for the degradation of 1,25-dihydroxyvitamin D3 (the active form of vitamin D). By inhibiting this enzyme, this compound increases the levels of 1,25-dihydroxyvitamin D3, thereby enhancing its biological effects, which include promoting cell differentiation and inhibiting proliferation in various cancer types .

Antitumor Effects

Research has shown that this compound can enhance the sensitivity of cancer cells to apoptosis when combined with other agents. For instance, in studies involving the FT190 cell line, this compound was used in conjunction with cholecalciferol (vitamin D3) to assess its effects on cell viability and apoptosis. The combination resulted in significant apoptotic activity compared to controls .

Impact on Cell Signaling

This compound influences several cellular pathways:

  • Vitamin D Receptor Activation : By increasing levels of active vitamin D, it promotes the activation of the vitamin D receptor (VDR), which regulates gene expression associated with cell growth and differentiation.
  • Cell Cycle Regulation : The compound has been shown to affect the cell cycle by inducing G0/G1 phase arrest in certain cancer cell lines, potentially leading to reduced tumor growth .

Study on Mice Models

In a study utilizing mogp-TAg transgenic mice, this compound was administered alongside vitamin D to evaluate its effects on tumor development. The results indicated a marked reduction in tumor incidence and growth, supporting the hypothesis that CYP24A1 inhibition can potentiate the antitumor effects of vitamin D .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound in various studies:

Study TypeModel UsedTreatmentKey Findings
In vitroFT190 Cell LineThis compound + CholecalciferolIncreased apoptosis and reduced viability
In vivomogp-TAg MiceThis compound + VehicleReduced tumor incidence and growth
PharmacokineticsHuman ModelsThis compoundEnhanced bioavailability of vitamin D metabolites

Safety and Toxicology

While this compound shows promise as an antitumor agent, its safety profile must be thoroughly evaluated. Initial studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, further research is necessary to understand long-term effects and potential side effects related to CYP24A1 inhibition .

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNSSGZEIVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SDZ285-428
Reactant of Route 2
Reactant of Route 2
SDZ285-428
Reactant of Route 3
Reactant of Route 3
SDZ285-428
Reactant of Route 4
Reactant of Route 4
SDZ285-428
Reactant of Route 5
Reactant of Route 5
SDZ285-428
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
SDZ285-428

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.